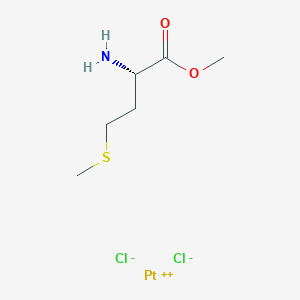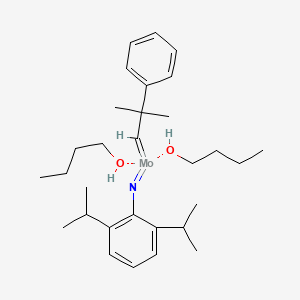![molecular formula CH6ClN B591257 Methylamine hydrochloride, [methyl-3H] CAS No. 127117-27-5](/img/structure/B591257.png)
Methylamine hydrochloride, [methyl-3H]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylamine hydrochloride, [methyl-3H], is a tritiated form of methylamine hydrochloride, where the hydrogen atom in the methyl group is replaced by tritium, a radioactive isotope of hydrogen. This compound is commonly used in scientific research due to its radioactive properties, which allow for tracing and studying various biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methylamine hydrochloride can be synthesized by heating a mixture of aqueous formaldehyde and ammonium chloride. The residual water and formic acid produced in the reaction are removed via vacuum distillation, leaving behind solid methylamine hydrochloride . The solid is then purified by organic extractions and additional vacuum distillations.
Industrial Production Methods
Industrially, methylamine hydrochloride is produced by the reaction of methylamine gas with hydrochloric acid. This process involves the direct combination of the two reactants under controlled conditions to form the hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
Methylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: Reacts with alkyl halides to form secondary and tertiary amines.
Condensation Reactions: Forms N-methylamides when reacted with carboxylic acids and their derivatives.
Addition Reactions: Reacts with aldehydes and ketones to form imines.
Common Reagents and Conditions
Alkyl Halides: Used in substitution reactions to form higher amines.
Carboxylic Acids: Used in condensation reactions to form amides.
Aldehydes and Ketones: Used in addition reactions to form imines.
Major Products Formed
Secondary and Tertiary Amines: Formed from substitution reactions.
N-Methylamides: Formed from condensation reactions.
Imines: Formed from addition reactions.
Aplicaciones Científicas De Investigación
Methylamine hydrochloride, [methyl-3H], is widely used in scientific research due to its radioactive properties. Some of its applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation of methyl groups into biomolecules.
Medicine: Used in radiolabeling studies to track the distribution and metabolism of drugs.
Mecanismo De Acción
The mechanism of action of methylamine hydrochloride, [methyl-3H], involves its incorporation into biochemical pathways where it acts as a methyl group donor. The tritium label allows researchers to trace its incorporation and study the molecular targets and pathways involved. This compound is particularly useful in studying methylation processes and the metabolism of methylated compounds .
Comparación Con Compuestos Similares
Similar Compounds
Dimethylamine Hydrochloride: Similar in structure but contains two methyl groups attached to the nitrogen atom.
Ethylamine Hydrochloride: Contains an ethyl group instead of a methyl group.
Trimethylamine Hydrochloride: Contains three methyl groups attached to the nitrogen atom.
Uniqueness
Methylamine hydrochloride, [methyl-3H], is unique due to its radioactive tritium label, which allows for detailed tracing and study of biochemical processes. This property makes it particularly valuable in research applications where tracking the incorporation and metabolism of methyl groups is essential .
Propiedades
IUPAC Name |
tritritiomethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i1T3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMRYBIKMRVZLB-DFCKGCRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C([3H])([3H])N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
73.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1R,2R,6R)-7,7-difluorobicyclo[4.1.0]heptan-2-ol](/img/structure/B591174.png)



![(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[3-[[(1S)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]-3-oxopropanoyl]amino]propanoyl]-methylamino]hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B591183.png)


![[(1S,2R,6R,8R,10R,11S,12S,15R,16S)-15-hydroxy-2,16-dimethyl-5-oxo-15-[(1R)-1-[(3R,5R)-5,6,6-trimethyl-1-(2-methylsulfanyl-2-oxoethyl)-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-3-en-10-yl] acetate](/img/structure/B591188.png)
![Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate](/img/structure/B591189.png)



